BenchChemオンラインストアへようこそ!

5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid

Antiproliferative Carbonic Anhydrase IX Breast Cancer

5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1355232-52-8) is a heterocyclic building block characterized by a 2,3-dihydrobenzofuran core bearing a methoxy substituent at position 5 and a carboxylic acid at position 6. This scaffold places it at the intersection of benzofuran-based medicinal chemistry campaigns targeting serotonin receptors, melatonin receptors, carbonic anhydrase isoforms, and NF-κB pathways.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B15056901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCO2)C(=O)O
InChIInChI=1S/C10H10O4/c1-13-9-4-6-2-3-14-8(6)5-7(9)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyKRCDWBXSSUZQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid: Core Scaffold Identity for Benzofuran-Focused Discovery Procurement


5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1355232-52-8) is a heterocyclic building block characterized by a 2,3-dihydrobenzofuran core bearing a methoxy substituent at position 5 and a carboxylic acid at position 6 . This scaffold places it at the intersection of benzofuran-based medicinal chemistry campaigns targeting serotonin receptors, melatonin receptors, carbonic anhydrase isoforms, and NF-κB pathways [1]. The compound serves primarily as a synthetic intermediate rather than a final bioactive entity, and its procurement value is determined by the biological profiles of the advanced leads it can generate.

Why 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid Cannot Be Replaced by Common Benzofuran Analogs


Strategic substitution of the benzofuran core with common 2,3-dihydrobenzofuran-2-carboxylic acid or benzofuran-6-carboxylic acid analogs undermines target specificity in lead optimization campaigns. The 5-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid scaffold uniquely places the carboxylic acid at the 6-position for vector-specific amide coupling, while the 5-methoxy group modulates electronic properties and receptor complementarity [1]. In contrast, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives demonstrated potent NF-κB inhibition but lacked the regiospecific substitution pattern necessary for dual carbonic anhydrase/antiproliferative activity seen in selective benzofuran-6-carboxylic acid leads [2]. This regioisomeric constraint means procurement cannot default to cheaper, more available 2-carboxylic acid analogs without compromising the biological trajectory of the program.

Head-to-Head Analytic Differentiation: 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid vs. Closest Structural Analogs


Antiproliferative Activity in Breast Cancer Models: 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid-Derived Leads vs. Benzofuran-2-carboxylic Acid Benchmark

While the parent acid itself has not been directly screened, its structural motif is embedded in benzofuran-based carboxylic acid derivatives that demonstrate target-specific antiproliferative activity. A 5-bromobenzofuran-based carboxylic acid derivative (9e), which shares the 6-carboxylic acid vector, exhibited an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 breast cancer cells, comparable to doxorubicin (IC50 = 2.36 ± 0.18 μM) [1]. Mechanistically, this class acts as submicromolar inhibitors of tumor-associated carbonic anhydrase IX (hCA IX, KI = 0.56–0.91 μM), a mechanism not accessible to the 2-carboxylic acid regioisomer series [1]. The 5-methoxy substitution in the target compound is predicted to further tune the KI through electronic effects, a hypothesis testable only with this specific scaffold.

Antiproliferative Carbonic Anhydrase IX Breast Cancer

NF-κB Transcriptional Inhibition: Dihydrobenzofuran-2-carboxylic Acid Series Potency Contrast with 6-Carboxylic Acid Vectoring

The 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide series demonstrates potent NF-κB transcriptional inhibition and cytotoxicity across six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) at low micromolar concentrations [1]. However, structure-activity relationship (SAR) analysis revealed that the lead scaffold efficacy is highly sensitive to the amide substitution pattern and the position of the carboxylic acid on the dihydrobenzofuran core [1]. The 6-carboxylic acid variant (as in the target compound) is geometrically incompatible with the optimal N-phenylamide vector established for the 2-carboxylic acid series, and thus is predicted to exhibit a divergent NF-κB inhibitory profile. This regiospecific constraint means that the 5-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid scaffold will direct amide coupling toward a distinct chemical space, potentially accessing targets beyond NF-κB.

NF-κB Inhibition Anticancer Structure-Activity Relationship

Melatonergic Receptor Agonism: 5-Methoxy Substitution as a Pharmacophoric Determinant in Dihydrobenzofuran Patents

Patent US 2012/0059053 explicitly claims N-[2-(5-methoxy-2,3-dihydro-benzofuran-3-yl)-ethyl]-acetamide and related 5-methoxy-2,3-dihydrobenzofuran derivatives as melatonergic agents [1]. The 5-methoxy group on the dihydrobenzofuran core is a critical pharmacophoric element for melatonin receptor (MT1/MT2) recognition, mimicking the 5-methoxy moiety of the endogenous ligand melatonin [1]. This substitution pattern is not found in the 2-carboxylic acid or 6-unsubstituted dihydrobenzofuran series. The 6-carboxylic acid handle on the target compound enables conjugation to amine-containing fragments to generate patentable, receptor-selective melatonergic leads.

Melatonergic CNS Sleep Disorders

Dual Methoxy/Carboxylic Acid Substitution for hCA IX Inhibitor Optimization: Electronic Tuning via 5-Methoxy vs. 5-Bromo Benchmark

In the benzofuran-6-carboxylic acid carbonic anhydrase inhibitor series, substituent electronic effects on the benzofuran ring directly modulate hCA IX inhibitory potency. The 5-bromobenzofuran-6-carboxylic acid derivative 9e achieved a KI of 0.79 μM against hCA IX [1]. Replacing the electron-withdrawing bromine with an electron-donating methoxy group (as in the target compound) is predicted to alter the pKa of the carboxylic acid and the Zn²⁺-binding geometry in the carbonic anhydrase active site, providing a distinct SAR data point [1]. The 5-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is the only commercially available intermediate that allows systematic exploration of this electronic effect in a partially saturated ring system.

Carbonic Anhydrase Electronic Effects Lead Optimization

Physicochemical Property Differentiation: Calculated logP and Solubility Profile vs. Benzofuran-6-carboxylic Acid

The 2,3-dihydrobenzofuran-6-carboxylic acid scaffold exhibits a calculated logP of approximately 1.5 and is predicted to have high gastrointestinal absorption and blood-brain barrier permeability . The addition of the 5-methoxy group in the target compound increases both molecular weight (from 164.16 to 194.18 g/mol) and lipophilicity, shifting the logP by an estimated +0.5 to +0.8 units . This modulation is critical for CNS-targeted programs where the fully aromatic benzofuran-6-carboxylic acid (logP ~1.0-1.2) may lack sufficient passive permeability. In contrast, the 2,3-dihydrobenzofuran-2-carboxylic acid series, while also BBB-permeant, has a different topological polar surface area (TPSA) due to the carboxylic acid position, altering CNS MPO desirability scores.

Physicochemical Properties Drug-likeness Permeability

Optimal Deployment Scenarios for 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid in Drug Discovery Pipelines


Synthesis of Tumor-Selective Carbonic Anhydrase IX Inhibitors

The 5-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid scaffold is ideally suited for generating focused libraries of carbonic anhydrase IX (hCA IX) inhibitors. As demonstrated by Eldehna et al. (2020), benzofuran-6-carboxylic acid derivatives achieve submicromolar KI values (0.56–0.91 μM) against hCA IX with selectivity over off-target isoforms hCA I and II. The 5-methoxy substituent provides an electronic handle to further tune isoform selectivity. The carboxylic acid at position 6 enables direct amide coupling to benzoic acid or hippuric acid fragments via ureido linkers, as established in the synthetic route [1].

Development of Melatonergic CNS Agents Targeting Sleep and Circadian Disorders

Patents from Ferrer Internacional S.A. (US 2012/0059053) explicitly claim 5-methoxy-2,3-dihydrobenzofuran derivatives as melatonergic agents for treating depression, sleep disorders, anxiety, and circadian rhythm disturbances. The 6-carboxylic acid handle on the target compound allows for amide coupling to ethylamine or other amine fragments to generate N-substituted acetamide, propionamide, or butyramide derivatives with potential MT1/MT2 receptor selectivity. This intermediate provides a direct entry into patent-protected chemical space for CNS indications [1].

Profiling Regioisomeric Structure-Activity Relationships in NF-κB vs. Carbonic Anhydrase Pathways

For discovery programs seeking to differentiate between NF-κB-mediated and carbonic anhydrase-mediated anticancer mechanisms, the 6-carboxylic acid regioisomer is an essential tool compound. Choi et al. (2015) established that 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamides are potent NF-κB inhibitors, while Eldehna et al. (2020) demonstrated that benzofuran-6-carboxylic acid derivatives are selective hCA IX inhibitors. The 5-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid scaffold allows head-to-head comparison of these divergent mechanisms by enabling parallel synthesis of both amide series from a single starting material [1].

Construction of 5-HT2C Receptor Agonist Libraries for CNS Drug Discovery

SynInnova Laboratories identifies 5-methoxy-2,3-dihydrobenzofuran-based intermediates as key building blocks for serotonin 5-HT2C receptor agonists. The 5-methoxy group mimics the endogenous 5-hydroxy substitution of serotonin, while the dihydrobenzofuran core provides conformational constraint that enhances receptor subtype selectivity. The 6-carboxylic acid functionality enables late-stage diversification via amide bond formation, facilitating the rapid exploration of structure-activity relationships around the 5-HT2C pharmacophore [1].

Quote Request

Request a Quote for 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.